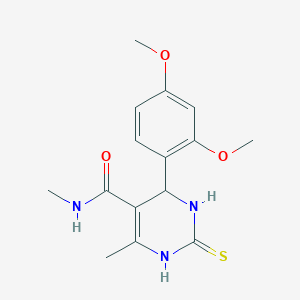
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMTCP, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its diverse applications. DMTCP is a member of the pyrimidine family and is characterized by its unique chemical structure, which makes it an attractive candidate for various scientific studies.
作用機序
The exact mechanism of action of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell division and proliferation. 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, leading to a decrease in the levels of these molecules.
実験室実験の利点と制限
One of the major advantages of using 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments is its potent anticancer activity, which makes it an attractive candidate for drug development. However, one of the limitations of using 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One potential avenue of research is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's mechanism of action, which could provide insights into its potential use in drug development. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in vivo, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that has gained significant attention in the field of scientific research due to its diverse applications. The compound has been found to exhibit potent anticancer activity and has potential use as an antibacterial and antifungal agent. While there are limitations to working with 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments, its unique chemical structure and potent biological activity make it an attractive candidate for further research and drug development.
合成法
The synthesis of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The reaction is carried out at a temperature of 80°C for several hours to obtain the desired product. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been studied for its potential use as an antibacterial and antifungal agent.
特性
製品名 |
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
|---|---|
分子式 |
C15H19N3O3S |
分子量 |
321.4 g/mol |
IUPAC名 |
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-8-12(14(19)16-2)13(18-15(22)17-8)10-6-5-9(20-3)7-11(10)21-4/h5-7,13H,1-4H3,(H,16,19)(H2,17,18,22) |
InChIキー |
JYYPEEDTBUWFIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297562.png)
![2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297563.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)